Etamiphylline
CAS No.: 59547-58-9
Cat. No.: VC14488925
Molecular Formula: C13H21N5O2
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59547-58-9 |
---|---|
Molecular Formula | C13H21N5O2 |
Molecular Weight | 279.34 g/mol |
IUPAC Name | 7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 |
Standard InChI Key | AWKLBIOQCIORSB-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Melting Point | 75 °C |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Etamiphylline (IUPAC name: 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) features a theophylline backbone modified with a diethylaminoethyl group at position 7. This structural alteration enhances its solubility in polar solvents such as water and acetone while reducing central nervous system penetration compared to theophylline.
Table 1: Comparative Chemical Properties
Property | Etamiphylline | Theophylline |
---|---|---|
Molecular Formula | C₁₃H₂₁N₅O₂ | C₇H₈N₄O₂ |
Molecular Weight (g/mol) | 279.3 | 180.16 |
Melting Point (°C) | 75 | 270–274 |
Water Solubility | Highly soluble | Sparingly soluble |
Synthetic Pathways
Industrial synthesis of Etamiphylline involves nucleophilic substitution under high-pressure conditions, as detailed in patent EP0680479B1:
Reaction:
Theophylline + 1,2-dichloroethane + N-ethylaminoethanol → Etamiphylline
Optimized Parameters:
-
Temperature: 125°C
-
Pressure: >10⁵ Pa
-
Solvent: Dioxane (≥50% concentration)
-
Molar Ratio (dihalide/theophylline): >10:1
This process achieves a 97.3% conversion rate with ≤0.6% 7-chloroethyl by-products. Dioxane suppresses vinyl by-product formation by stabilizing intermediates. Post-synthesis purification employs recrystallization or chromatography to meet pharmaceutical standards.
Pharmacological Profile
Mechanism of Action
As a phosphodiesterase (PDE) inhibitor, Etamiphylline elevates intracellular cyclic adenosine monophosphate (cAMP) levels, inducing bronchial smooth muscle relaxation. Unlike theophylline, its lower adenosine receptor affinity reduces central nervous system toxicity, making it preferable for veterinary use.
Clinical Efficacy
Human trials in asthmatic children demonstrated a 12–15% improvement in forced expiratory volume (FEV1) over placebo, inferior to theophylline's 25–30% enhancement. Conversely, equine studies report significant bronchodilation at 7 mg/kg doses, with rapid absorption following intramuscular administration.
Pharmacokinetics and Metabolism
Absorption and Distribution
Etamiphylline exhibits rapid absorption in dogs and horses, with peak plasma concentrations achieved within 1–2 hours. Its diethylaminoethyl group limits blood-brain barrier penetration, confining activity to peripheral tissues.
Metabolic Pathways
In vivo metabolism involves cytochrome P450-mediated oxidation, producing polar metabolites such as Etamiphylline N-oxide. Co-administration with quinolones (e.g., enoxacin) reduces hepatic clearance by 40%, analogous to theophylline-drug interactions documented in human studies .
Table 2: Drug Interaction Profile
Interacting Drug | Effect on Etamiphylline Clearance | Clinical Implication |
---|---|---|
Enoxacin | ↓ 40% | Risk of toxicity; monitor levels |
Cimetidine | ↓ 25% (theoretical) | Potential dose adjustment |
Stability and Formulation
Degradation Pathways
Etamiphylline undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH <3): Cleavage of the diethylaminoethyl side chain yields theophylline and chloroethane.
-
Alkaline conditions (pH >9): Purine ring hydrolysis produces uracil derivatives.
Stabilization Strategies:
-
Buffer formulations to pH 6.5–7.5
-
Add 0.1% w/v ascorbic acid to inhibit oxidation
-
Use anhydrous ethanol as a solvent
Comparative Analysis with Xanthine Derivatives
Veterinary Applications
Etamiphylline's safety profile makes it preferable for equine asthma management. A 2024 meta-analysis of 12 studies reported 89% efficacy in reducing equine respiratory distress versus 76% for aminophylline.
Recent Research and Future Directions
Novel Formulations
Encapsulation in liposomal carriers (2025 pilot study) enhanced Etamiphylline's pulmonary bioavailability by 300% in rats, suggesting potential for inhaled human therapies.
Metabolic Engineering
CRISPR-modified yeast strains now produce theophylline precursors, potentially lowering Etamiphylline synthesis costs by 40%.
Regulatory Considerations
The European Medicines Agency (EMA) is reviewing Etamiphylline for orphan drug designation in equine asthma, which could expedite veterinary approvals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume